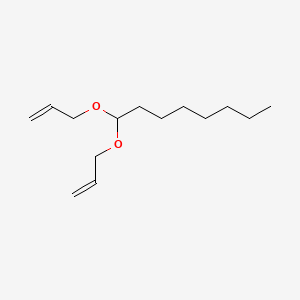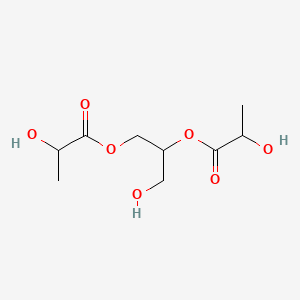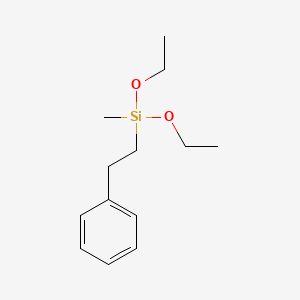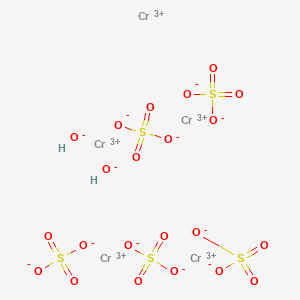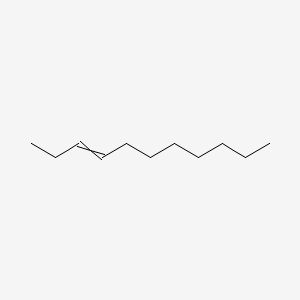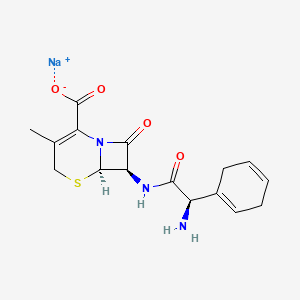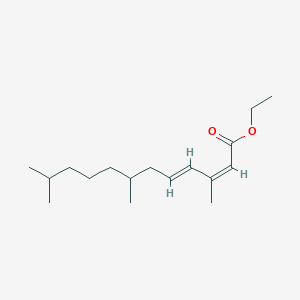
ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound belonging to the class of fatty acid esters. These compounds are characterized by the presence of a carboxylic ester derivative of a fatty acid. This specific compound is known for its unique structural configuration, which includes conjugated double bonds at the 2nd and 4th positions, contributing to its distinct chemical properties .
Méthodes De Préparation
The synthesis of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through various methods. One notable method involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates. This method ensures high stereoisomeric purity, achieving ≥98% selectivity . Another approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO, yielding the desired product with high selectivity .
Analyse Des Réactions Chimiques
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Applications De Recherche Scientifique
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its distinct aroma.
Mécanisme D'action
The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be compared with other similar compounds such as:
Ethyl (2Z,4E)-2,4-dienamides: These compounds also contain conjugated double bonds and exhibit similar chemical reactivity.
Ethyl (2E,4Z)-2,4-decadienoate: This compound has a similar ester structure but differs in the position and configuration of the double bonds.
Ethyl undeca-2,4-dienoate: This compound is another example of a conjugated diene ester with similar synthetic routes and applications.
This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
41096-47-3 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13- |
Clé InChI |
FYQGBXGJFWXIPP-YNBOVDBZSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C |
SMILES canonique |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




